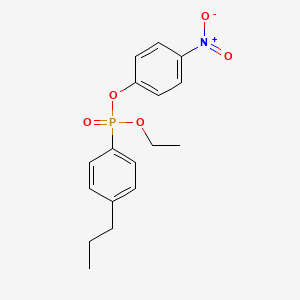
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester is an organophosphorus compound with the molecular formula C9H9O3P. It is known for its unique structure, which includes a phosphonic acid group bonded to a 1-propynyl group and two 2-propynyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-propynyl)-, di(2-propynyl) ester typically involves the reaction of phosphonic acid derivatives with propargyl alcohols. One common method is the esterification of phosphonic acid with propargyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonic acid esters .
Scientific Research Applications
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mechanism of Action
The mechanism by which phosphonic acid, (1-propynyl)-, di(2-propynyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphonate metabolism, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester: Unique due to its specific ester groups and propynyl substituents.
Phosphonic acid, (1-propynyl)-, di(2-butynyl) ester: Similar structure but with different ester groups.
Phosphonic acid, (1-propynyl)-, di(2-ethynyl) ester: Another similar compound with ethynyl ester groups.
Uniqueness
This compound is unique due to its specific combination of propynyl and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63869-29-4 |
|---|---|
Molecular Formula |
C17H20NO5P |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
1-[ethoxy-(4-nitrophenoxy)phosphoryl]-4-propylbenzene |
InChI |
InChI=1S/C17H20NO5P/c1-3-5-14-6-12-17(13-7-14)24(21,22-4-2)23-16-10-8-15(9-11-16)18(19)20/h6-13H,3-5H2,1-2H3 |
InChI Key |
HIHSLAUNYIKQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)P(=O)(OCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















